molecular formula C24H23N3O4S2 B2709884 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877652-56-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2709884
CAS No.: 877652-56-7
M. Wt: 481.59
InChI Key: HWHMCLWLCLGCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfur-containing heterocyclic molecules featuring a tetrahydrothieno[3,2-d]pyrimidine core. Its structure includes:

  • A benzo[d][1,3]dioxole (methylenedioxybenzene) moiety linked via a methylene group to the acetamide nitrogen.
  • A thioacetamide bridge connecting the central pyrimidine ring to the phenethyl-substituted tetrahydrothieno[3,2-d]pyrimidin-4-one system.
  • A phenethyl group at position 3 of the thienopyrimidine core, which may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c28-21(25-13-17-6-7-19-20(12-17)31-15-30-19)14-33-24-26-18-9-11-32-22(18)23(29)27(24)10-8-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHMCLWLCLGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Molecular Formula : C15H13N5O4S
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.

Research indicates that compounds similar to this one often exert their biological effects through:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, thieno[3,2-d]pyrimidines are known to interact with enzymes in the pyrimidine biosynthesis pathway.
  • Receptor Modulation : The benzo[d][1,3]dioxole moiety may facilitate binding to specific receptors in the central nervous system or other tissues.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide. For example:

  • A study published in Cancer Research demonstrated that similar thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has also suggested antimicrobial properties:

  • In vitro tests showed that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Study on Anticancer Activity : A compound closely related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide was tested against human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .
  • Antimicrobial Efficacy : A derivative was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains, indicating potent antimicrobial activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : The compound is likely metabolized in the liver via cytochrome P450 enzymes.
  • Toxicity : Toxicological assessments revealed that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents/R-Groups Key Features Reference ID
Target Compound Tetrahydrothieno[3,2-d]pyrimidine -N-(Benzo[d][1,3]dioxol-5-ylmethyl)
-S-CH2-C(O)-NH-
-3-Phenethyl, 4-oxo
High lipophilicity; dual heterocyclic systems
N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide Thiazolo[4,5-d]pyrimidine -N-Benzyl
-S-CH2-C(O)-NH-
-3-(4-Ethoxyphenyl), 7-oxo, 2-thioxo
Thiazole instead of thiophene; ethoxyphenyl enhances metabolic stability
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Dihydrothieno[2,3-d]pyrimidine -N-(p-Tolyl)
-3-Ethyl, 5,6-dimethyl, 4-oxo
Simplified substituents; methyl groups improve crystallinity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidine -N-Benzyl
-4-Methyl, 6-oxo
Lacks fused thiophene ring; reduced steric hindrance

Table 2: Comparative Bioactivity and Properties

Property Target Compound Thiazolo[4,5-d]pyrimidine () Dihydrothieno[2,3-d]pyrimidine ()
LogP (Predicted) ~3.8 (high) ~3.2 ~2.9
Enzymatic Inhibition (IC₅₀) Not reported ROCK1 kinase: 0.8 μM () Not reported
Antibacterial Activity Not tested Moderate () Not tested
Yield Not specified 57–68% () 66% ()
  • Bioactivity: Thiazolo[4,5-d]pyrimidines () show kinase inhibition, while benzothiazole-acetamide hybrids () exhibit anti-inflammatory activity. The target compound’s thienopyrimidine core may confer unique selectivity for unexplored targets .
Structure-Activity Relationship (SAR) Insights
  • Thioacetamide Linkage : Critical for hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Phenethyl Substituent : May enhance hydrophobic interactions in enzyme active sites, as seen in ROCK1 inhibitors .
  • Benzo[d][1,3]dioxole: Known to improve metabolic stability and bioavailability in CNS-targeting drugs .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions under controlled conditions:

  • Core Formation : The thieno[3,2-d]pyrimidinone core is constructed via cyclization reactions using reagents like triethylamine in dimethylformamide (DMF) under inert atmosphere to prevent oxidation .
  • Thioacetamide Coupling : The thioacetamide group is introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., tetrahydrofuran) and temperatures of 60–80°C .
  • Purification : Intermediate and final products are isolated using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) .

Q. Key Optimization Parameters :

ParameterOptimal Condition
Temperature60–80°C for coupling reactions
SolventDMF or THF for polar intermediates
AtmosphereNitrogen/argon for oxygen-sensitive steps

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 6.8–7.6 ppm), methylene bridges (δ 4.1–4.3 ppm), and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s physicochemical properties?

The benzo[d][1,3]dioxole group enhances:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability .
  • Metabolic Stability : The methylenedioxy group resists oxidative degradation in liver microsome assays .
  • Binding Affinity : π-π stacking interactions with aromatic residues in target proteins (e.g., kinases) enhance binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent activity .
  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain divergent results .
  • Data Normalization : Compare studies using standardized metrics (e.g., % inhibition at 10 µM) to minimize variability .

Q. What in silico strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase) with scoring functions (ΔG < -8 kcal/mol) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • QSAR Modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict activity .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this compound?

  • Scaffold Modifications : Vary substituents on the phenethyl (C3) or thienopyrimidine (C4) positions to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute the thioacetamide group with sulfonamide or carbamate to assess tolerance .
  • Activity Cliffs : Identify critical residues using mutagenesis (e.g., alanine scanning) paired with SPR binding assays .

Q. Example SAR Table :

DerivativeR-Group ModificationIC₅₀ (µM) vs. EGFR
Parent-H0.12
Derivative 1-CF₃0.08
Derivative 2-OCH₃0.45

Q. How can researchers address conflicting data on metabolic stability in preclinical models?

  • Species-Specific Assays : Compare microsomal stability in human vs. rodent liver S9 fractions .
  • Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to rule out enzyme-mediated interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.